
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound that combines three distinct chemical structures Benzene-1,3-dicarboxylic acid is a derivative of benzene with carboxylic acid groups at the 1 and 3 positions 2-benzofuran-1,3-dione is a bicyclic compound containing a benzene ring fused to a furan ring with a dione functional group 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a branched aliphatic compound with hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene-1,3-dicarboxylic acid: This compound can be synthesized through the oxidation of m-xylene using potassium permanganate under acidic conditions. The reaction typically involves heating m-xylene with potassium permanganate in the presence of sulfuric acid, followed by purification through recrystallization.
2-benzofuran-1,3-dione: This compound can be prepared by the cyclization of o-hydroxybenzoic acid derivatives. One common method involves the reaction of o-hydroxybenzoic acid with acetic anhydride under reflux conditions, leading to the formation of the benzofuran ring.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound can be synthesized through the aldol condensation of acetaldehyde and formaldehyde, followed by hydrogenation. The reaction involves the formation of a β-hydroxy aldehyde intermediate, which is then reduced to the desired diol.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale oxidation, cyclization, and condensation reactions using optimized reaction conditions and catalysts to maximize yield and purity. For example, the oxidation of m-xylene to benzene-1,3-dicarboxylic acid can be carried out in continuous flow reactors with controlled temperature and pressure. Similarly, the cyclization of o-hydroxybenzoic acid to 2-benzofuran-1,3-dione can be performed in batch reactors with efficient heat transfer and solvent recovery systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzene-1,3-dicarboxylic acid can undergo further oxidation to form benzene-1,3,5-tricarboxylic acid under strong oxidizing conditions.
Reduction: 2-benzofuran-1,3-dione can be reduced to 2-benzofuran-1-ol using reducing agents such as sodium borohydride.
Substitution: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., thionyl chloride), organic solvents, and reflux conditions.
Major Products
Oxidation: Benzene-1,3,5-tricarboxylic acid.
Reduction: 2-benzofuran-1-ol.
Substitution: Halogenated derivatives of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Benzene-1,3-dicarboxylic acid derivatives are used as ligands in coordination chemistry for the development of metal-organic frameworks (MOFs) with catalytic properties.
Organic Synthesis: 2-benzofuran-1,3-dione is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Biology
Enzyme Inhibition: Compounds containing benzofuran structures have been studied for their ability to inhibit enzymes such as tyrosine kinases, which are involved in cancer cell proliferation.
Antimicrobial Activity: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol derivatives have shown antimicrobial activity against various bacterial strains.
Medicine
Drug Development: Benzene-1,3-dicarboxylic acid derivatives are being explored as potential drug candidates for the treatment of inflammatory diseases due to their ability to modulate immune responses.
Diagnostic Agents: 2-benzofuran-1,3-dione derivatives are used in the development of fluorescent probes for imaging applications in medical diagnostics.
Industry
Polymer Production: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used as a monomer in the production of polyesters and polyurethanes with enhanced mechanical properties.
Coatings and Adhesives: Benzene-1,3-dicarboxylic acid derivatives are used as crosslinking agents in the formulation of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol involves interactions with various molecular targets and pathways. For example, benzene-1,3-dicarboxylic acid derivatives can modulate immune responses by inhibiting the production of pro-inflammatory cytokines. 2-benzofuran-1,3-dione derivatives can inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing phosphorylation and downstream signaling. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol derivatives can disrupt bacterial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2-dicarboxylic acid: Similar to benzene-1,3-dicarboxylic acid but with carboxylic acid groups at the 1 and 2 positions.
2-benzofuran-1,2-dione: Similar to 2-benzofuran-1,3-dione but with the dione functional group at the 1 and 2 positions.
2-methyl-2-(hydroxymethyl)propane-1,3-diol: Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but with a methyl group instead of an ethyl group.
Uniqueness
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of aromatic and aliphatic structures, which allows for diverse chemical reactivity and potential applications. The presence of both carboxylic acid and hydroxyl groups provides opportunities for further functionalization and derivatization, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
101316-88-5 |
|---|---|
Fórmula molecular |
C22H24O10 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C8H4O3.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);1-4H;7-9H,2-5H2,1H3 |
Clave InChI |
RVJSOEYHNBZKIG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Números CAS relacionados |
101316-88-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


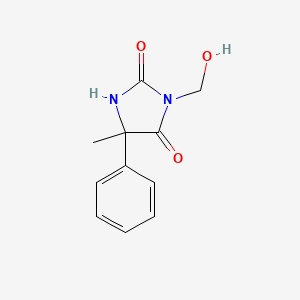
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
phosphanium](/img/structure/B14343243.png)

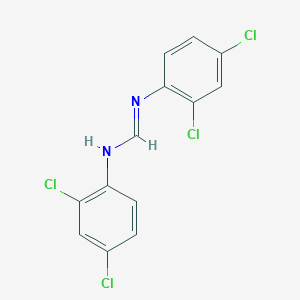
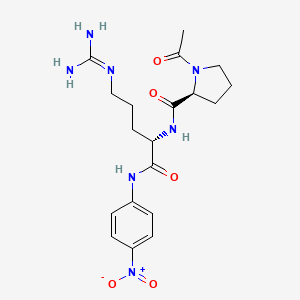
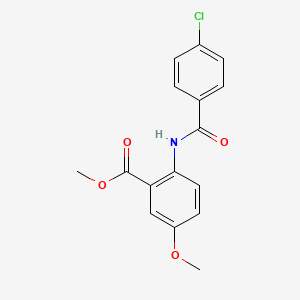

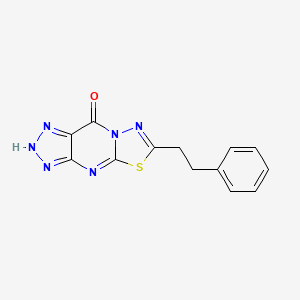
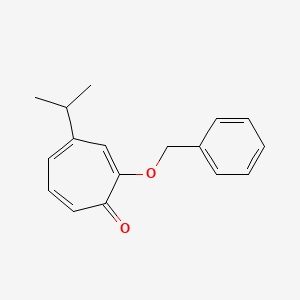
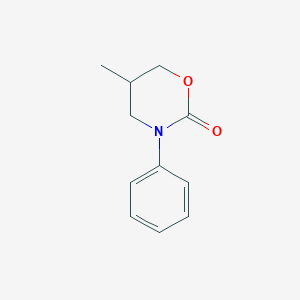
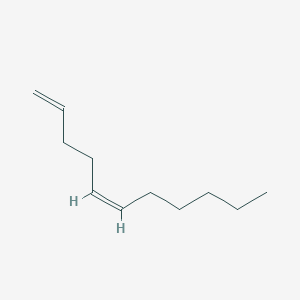
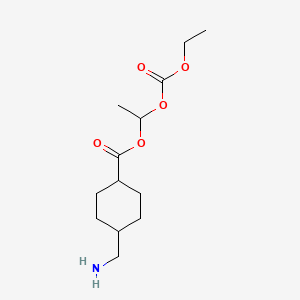
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
